molecular formula C25H30O14 B3030824 Ligustrosidic acid

Ligustrosidic acid

Cat. No.: B3030824
M. Wt: 554.5 g/mol
InChI Key: DJAAGTPILCOZIR-MSISIIAVSA-N
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Description

Ligustrosidic acid is a secoiridoid glucoside derivative primarily isolated from the fruits of Ligustrum lucidum, a plant belonging to the Oleaceae family. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ligustrosidic acid can be synthesized through the extraction of Ligustrum lucidum fruits. The process involves the following steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: Ligustrosidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of secoiridoid glucosides.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for liver protection, anti-cancer, and anti-aging effects.

    Industry: Utilized in the development of natural antioxidant formulations.

Mechanism of Action

Ligustrosidic acid exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Ligustrosidic acid is compared with other secoiridoid glucosides such as:

  • Isothis compound
  • 6’-O-trans-cinnamoyl 8-epikingisidic acid
  • 6’-O-cis-cinnamoyl 8-epikingisidic acid

Uniqueness:

Properties

IUPAC Name

(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAAGTPILCOZIR-MSISIIAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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